molecular formula C8H6N4 B13809094 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl-

2,5-Pyridinedicarbonitrile, 6-amino-4-methyl-

Cat. No.: B13809094
M. Wt: 158.16 g/mol
InChI Key: ZJLKOOGOJCUXFZ-UHFFFAOYSA-N
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Description

2,5-Pyridinedicarbonitrile, 6-amino-4-methyl-: is a heterocyclic organic compound with the molecular formula C8H6N4 . This compound is characterized by the presence of a pyridine ring substituted with two cyano groups at positions 2 and 5, an amino group at position 6, and a methyl group at position 4. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,5-dicyanopyridine with methylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of ligands for coordination chemistry.

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound can modulate pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    2,6-Pyridinedicarbonitrile: Similar structure but with cyano groups at positions 2 and 6.

    2,4-Pyridinedicarbonitrile: Cyano groups at positions 2 and 4.

    2,5-Pyridinedicarbonitrile: Lacks the amino and methyl groups.

Uniqueness: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is unique due to the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

6-amino-4-methylpyridine-2,5-dicarbonitrile

InChI

InChI=1S/C8H6N4/c1-5-2-6(3-9)12-8(11)7(5)4-10/h2H,1H3,(H2,11,12)

InChI Key

ZJLKOOGOJCUXFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)N)C#N

Origin of Product

United States

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